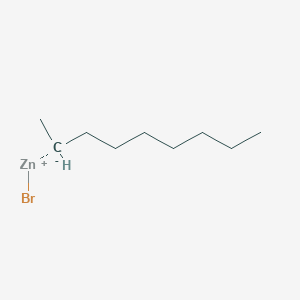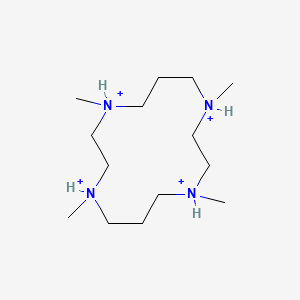
Tetramethylcyclam
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetramethylcyclam can be synthesized through the N-tetraalkylation of azamacrocycles. One efficient protocol involves using a partially miscible aqueous-organic solvent system with propargyl bromide, benzyl bromide, and related halides . The reaction mixture is shaken, not stirred, to achieve optimal results. Another common method is the Eschweiler-Clarke methylation, where cyclam is treated with formaldehyde and formic acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: Tetramethylcyclam undergoes various chemical reactions, including oxidation, reduction, and substitution. It forms complexes with metal ions, which can exhibit different stereochemistry based on the reaction conditions and the nature of the metal ion .
Common Reagents and Conditions:
Oxidation: Reactions with oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reactions with reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reactions with alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions include metal complexes with varying coordination geometries and oxidation states. For example, reactions with arsenic or antimony chlorides result in the formation of chlorooxo complexes .
Applications De Recherche Scientifique
Tetramethylcyclam has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of tetramethylcyclam involves its ability to form stable complexes with metal ions. The compound’s tetraazamacrocyclic structure allows it to coordinate with metal ions through its nitrogen atoms, forming a stable chelate. This coordination can influence the reactivity and stability of the metal ion, making this compound a valuable ligand in various chemical processes .
Comparaison Avec Des Composés Similaires
Cyclam (1,4,8,11-tetraazacyclotetradecane): The parent compound of tetramethylcyclam, known for its high affinity for metal ions.
Cyclen (1,4,7,10-tetraazacyclododecane): Another azamacrocycle with similar coordination properties but a smaller ring size.
Uniqueness: this compound is unique due to its methyl groups, which enhance its solubility and stability compared to its parent compound, cyclam. The presence of methyl groups also influences the stereochemistry of the metal complexes formed, providing additional versatility in coordination chemistry .
Propriétés
Formule moléculaire |
C14H36N4+4 |
|---|---|
Poids moléculaire |
260.46 g/mol |
Nom IUPAC |
1,4,8,11-tetramethyl-1,4,8,11-tetrazoniacyclotetradecane |
InChI |
InChI=1S/C14H32N4/c1-15-7-5-8-17(3)13-14-18(4)10-6-9-16(2)12-11-15/h5-14H2,1-4H3/p+4 |
Clé InChI |
HRFJEOWVAGSJNW-UHFFFAOYSA-R |
SMILES canonique |
C[NH+]1CCC[NH+](CC[NH+](CCC[NH+](CC1)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(Trifluoromethoxy)phenyl]phenylZinc bromide](/img/structure/B14884483.png)

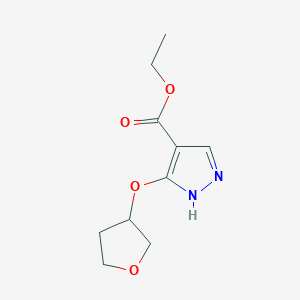

![3-(2-(4-chlorophenyl)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B14884511.png)
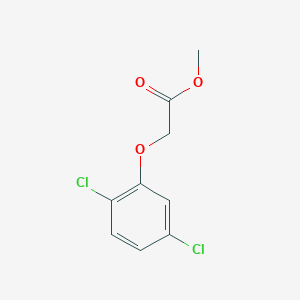
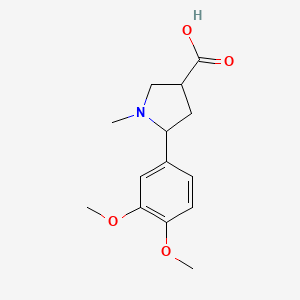
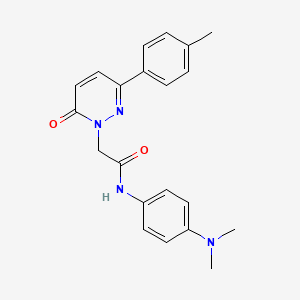
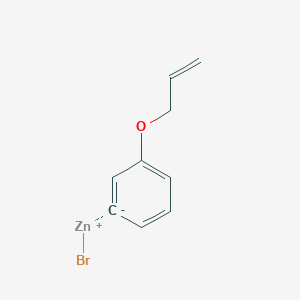


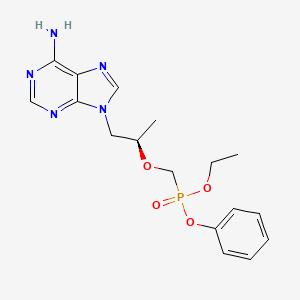
![8-Bromo-6-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B14884548.png)
